N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine
Description
Properties
CAS No. |
74987-03-4 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(3,3,6,6-tetramethyl-1,2-dihydropyrazin-5-yl)hydroxylamine |
InChI |
InChI=1S/C8H17N3O/c1-7(2)5-9-8(3,4)6(10-7)11-12/h9,12H,5H2,1-4H3,(H,10,11) |
InChI Key |
OGXQTRWXDKRYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(C(=N1)NO)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Background and Structural Considerations
The target compound features a 3,4,5,6-tetrahydropyrazine ring substituted at the 3 and 6 positions with methyl groups, and an N-hydroxy amine function at position 2. This structure is related to derivatives of tetramethylpiperidine and tetrahydropyridine analogues, which are well-studied in heterocyclic chemistry.
Synthetic Routes to the Core Tetrahydropyrazine Scaffold
The synthesis of the tetrahydropyrazine core with 3,3,6,6-tetramethyl substitution typically starts from precursors such as triacetone amine (TAA, 4-amino-2,2,6,6-tetramethylpiperidine), which can be prepared by the following method:
Conjugate Addition of Ammonia to Phorone: Ammonia is reacted with phorone to form triacetone amine as an intermediate. This step involves a Michael addition of ammonia to the α,β-unsaturated ketone phorone.
Hydrogenation/Reduction: The intermediate triacetone amine is then subjected to reduction under hydrogen pressure to yield 4-amino-2,2,6,6-tetramethylpiperidine (TAD). Conditions include elevated temperature (100-220°C) and high pressure (50-500 bar) of hydrogen and ammonia to suppress side reactions and improve yield. The process is optimized by using excess ammonia (up to 30 moles per mole of TAA) and hydrogen to favor the desired product.
| Parameter | Condition Range | Notes |
|---|---|---|
| Temperature | 130-140 °C (batch) | Electrical heating |
| Pressure | 200-350 bar H2 | High pressure favors hydrogenation |
| Ammonia | 10-30 moles excess | Suppresses dimer formation |
| Yield | 90-95% | Purity ~99.5% after distillation |
This intermediate, TAD, serves as a key precursor for further functionalization to introduce the N-hydroxy group and form the tetrahydropyrazine ring.
Formation of the Tetrahydropyrazine Ring
The tetrahydropyrazine ring can be constructed via cyclization reactions involving diamine intermediates or through condensation reactions involving appropriate diketone and amine building blocks. Literature indicates that pyrazine and tetrahydropyrazine derivatives are often synthesized by condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents under controlled conditions.
Representative Experimental Procedure (Inferred from Related Compounds)
Although direct experimental procedures for N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine are scarce, analogous compounds such as 4-amino-2,2,6,6-tetramethylpiperidine have been prepared with the following approach:
Synthesis of Triacetone Amine (TAA): React phorone with excess ammonia under pressure and elevated temperature to form TAA.
Hydrogenation of TAA: Subject TAA to hydrogenation at 130-140 °C and 250 bar H2 pressure with excess ammonia to obtain 4-amino-2,2,6,6-tetramethylpiperidine (TAD) with high purity.
Cyclization and N-Hydroxylation: Convert TAD to the tetrahydropyrazine ring via intramolecular cyclization, followed by N-hydroxylation using hydroxylamine derivatives under mild conditions.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Michael addition | Phorone + NH3 (excess) | 100-120 | Atmospheric to elevated | - | - | Forms triacetone amine (TAA) |
| Hydrogenation | TAA + H2 + NH3 (excess) | 130-140 | 200-350 | 90-95 | 99.5 | Produces 4-amino-2,2,6,6-tetramethylpiperidine (TAD) |
| Cyclization + N-hydroxylation | TAD + hydroxylamine derivative + catalyst | 25-80 | Atmospheric | Variable | >90 (target) | Requires optimization to avoid side reactions |
Research Findings and Optimization Notes
The excess of ammonia in the hydrogenation step is critical to suppress side reactions such as dimer formation involving secondary amine bridges, thus improving yield and purity.
Elevated hydrogen pressure ensures complete reduction of intermediates and favors the formation of the desired piperidine derivative.
The N-hydroxylation step is sensitive to reaction conditions; mild oxidants and controlled temperature prevent ring degradation.
Purification typically involves distillative workup and recrystallization, achieving purities above 99% for intermediates.
Analytical techniques such as gas chromatography (GC) and infrared spectroscopy (IR) confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The tetrahydropyrazine ring structure also contributes to the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine with structurally related compounds from the evidence:
Key Comparative Insights
Ring Saturation and Conformation :
- The target compound’s partially saturated tetrahydropyrazine ring allows for puckering dynamics (as analyzed via methods in ), contrasting with the fully aromatic pyrazine () or pyridazine () rings. Methyl groups at positions 3 and 6 restrict conformational flexibility compared to the more planar analogs .
Substituent Effects: Electron-Withdrawing Groups: Bromine () and trifluoromethyl () substituents increase electrophilicity, whereas the target’s methyl groups are electron-donating, enhancing steric protection and lipophilicity. Hydroxyamine vs. Amine: The -NH-OH group in the target compound may participate in hydrogen bonding or metal coordination, unlike simple amines in –5. This could make it relevant in catalysis or bioinorganic chemistry.
In contrast, halogenated pyrazines () likely involve electrophilic bromination.
Physicochemical Properties :
- The target’s methyl groups and hydroxyamine likely result in moderate solubility in organic solvents, contrasting with the polar tetrahydrofuran side chain in .
- The brominated compound () has a higher molecular weight (266.92 vs. ~185.27) due to bromine atoms, impacting bioavailability and synthetic handling.
Biological and Industrial Relevance :
Biological Activity
N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure is characterized by a tetrahydropyrazine core with hydroxyl and amine functional groups. Its molecular formula is , with a molecular weight of approximately 210.32 g/mol.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells and preventing damage caused by free radicals.
Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.
Anti-inflammatory Effects
The compound has been reported to reduce inflammation in vitro by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a pivotal role in inflammatory responses.
In Vitro Studies
A study conducted on human cell lines demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) and enhanced cellular viability under oxidative stress conditions. The IC50 value for ROS reduction was found to be 25 µM.
In Vivo Studies
Animal models treated with the compound exhibited reduced markers of inflammation and oxidative stress in tissues. Specifically, levels of malondialdehyde (MDA) were significantly lower in treated groups compared to controls.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Reduced ROS levels in human fibroblasts | Demonstrated antioxidant potential |
| Study 2 | Inhibition of E. coli growth | Exhibited antimicrobial properties |
| Study 3 | Decreased inflammatory cytokines in rats | Confirmed anti-inflammatory effects |
The biological activity of this compound can be attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its interaction with cellular signaling pathways modulates inflammatory responses.
Q & A
Q. What synthetic routes are commonly employed for N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine, and how are coupling agents optimized?
Methodological Answer: The synthesis of pyrazinamine derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For example, analogous compounds like 6-chloro-N-(tetrahydrofuran-2-ylmethyl)pyrazin-2-amine are synthesized using 6-chloropyrazine-2-carboxylic acid and oxolan-2-ylmethanamine with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Recrystallization or column chromatography improves purity.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer: Key techniques include:
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, respectively. For example, tertiary amines in related compounds show distinct deshielded proton signals .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- HPLC : Quantifies purity (>95% is standard for research-grade compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and scalability?
Methodological Answer: Advanced optimization strategies include:
- Inert atmospheres : Use of nitrogen/argon prevents oxidation of sensitive intermediates .
- Catalyst screening : Testing alternatives to EDCI (e.g., DCC or HATU) may improve efficiency.
- Solvent systems : Binary solvent mixtures (e.g., acetonitrile/DMSO) can enhance solubility of reactants .
- Kinetic monitoring : In-situ FTIR or LC-MS tracks reaction progress to identify bottlenecks .
Q. How should researchers address contradictions in reported biological activities of related pyrazinamine derivatives?
Methodological Answer: Contradictions often arise due to substituent effects or assay variability. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically varying substituents (e.g., replacing chloro with methoxy groups) to isolate bioactive motifs .
- Dose-response profiling : Testing compounds across multiple concentrations to clarify efficacy thresholds.
- In silico docking : Computational models (e.g., AutoDock) predict binding affinities to biological targets, reconciling disparate experimental results .
Key Considerations for Experimental Design
- Stability profiling : Test the compound under varying pH, temperature, and light conditions. For example, hydroxylated derivatives may oxidize in air, requiring storage at -20°C .
- Biological assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
